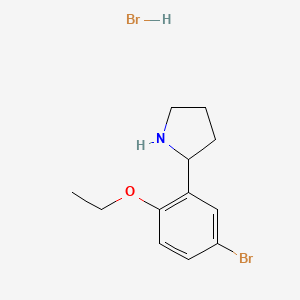

4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

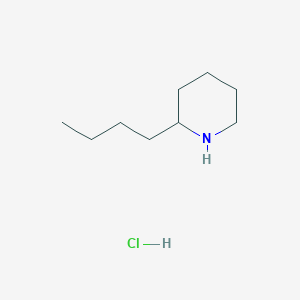

4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate is a useful research compound. Its molecular formula is C10H15N3O5 and its molecular weight is 257.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate and related compounds are primarily involved in chemical synthesis, creating a range of heterocyclic compounds. The compound undergoes cyclocondensation with dicarbonyl compounds, leading to derivatives like ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which further transform into their 1-unsubstituted analogs (Lebedˈ et al., 2012). Similarly, condensation reactions involving 4-aminoantipyrine lead to various compounds, including pyridones and pyrazolo[2,3-a]pyrimidines, highlighting the compound's versatility in synthesizing diverse heterocyclic structures (Farag et al., 2004).

Catalysis and Eco-Friendly Synthesis

The compound and its derivatives find applications in catalysis, promoting eco-friendly synthesis methods. For instance, nano α-Al2O3 supported ammonium dihydrogen phosphate catalyzes the formation of 2-amino-3-cyano-4-aryl-7,7-dimethyl-5,6,7,8-tetrahydrobenzo[b]pyrans and 6-amino-5-cyano-4-aryl-1,4-dihydropyrano[2,3-c]pyrazoles, demonstrating an efficient, green approach to synthesizing these compounds (Maleki & Ashrafi, 2014). Furthermore, a multicomponent one-pot synthesis utilizing urea as a novel organo-catalyst at room temperature showcases the compound's role in facilitating mild, environmentally benign reactions (Brahmachari & Banerjee, 2014).

Pharmaceutical and Biological Applications

In the pharmaceutical domain, derivatives of this compound are significant. They have been explored for their anti-cancer potential, with some pyrazolone derivatives showing promising results against human tumor breast cancer cell lines (Ghorab et al., 2014). The ability of these compounds to serve as antimicrobial agents has also been noted, further extending their applicability in medical and pharmaceutical research (Hafez et al., 2016).

Mécanisme D'action

Target of Action

Related compounds such as 4-(2-aminoethyl)benzenesulfonyl fluoride (aebsf) have been found to inhibit nadph oxidase . NADPH oxidase is a membrane-associated enzyme complex that plays a crucial role in the immune response by producing reactive oxygen species .

Mode of Action

Aebsf, a related compound, has been found to prevent the activation of nadph oxidase in both intact stimulated macrophages and in cell-free systems . It is suggested that AEBSF interferes with the binding of cytosolic components to the membrane-associated enzyme complex, thereby inhibiting its activation .

Biochemical Pathways

The inhibition of nadph oxidase by related compounds can affect the production of reactive oxygen species, which are involved in various cellular processes, including cell signaling, apoptosis, and immune response .

Result of Action

The inhibition of nadph oxidase by related compounds can potentially reduce the production of reactive oxygen species, which may have various effects on cellular processes .

Propriétés

IUPAC Name |

4-(2-aminoethyl)-5-cyclopropyl-1,2-dihydropyrazol-3-one;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.C2H2O4/c9-4-3-6-7(5-1-2-5)10-11-8(6)12;3-1(4)2(5)6/h5H,1-4,9H2,(H2,10,11,12);(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUOZYDUQGFTFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=O)NN2)CCN.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)

![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)